

An In-depth Technical Guide to p-Methyl-cinnamoyl Azide

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Compound of Interest

Compound Name: *p*-Methyl-cinnamoyl Azide

Cat. No.: B118871

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CAS Number: 24186-38-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **p-Methyl-cinnamoyl Azide**, a versatile chemical intermediate with applications in organic synthesis. This document consolidates available data on its chemical properties, synthesis, and reactivity, with a focus on experimental details and potential applications for research and development.

Chemical and Physical Properties

p-Methyl-cinnamoyl Azide, also known as (E)-3-(4-methylphenyl)prop-2-enoyl azide, is a white solid organic compound.^[1] While exhaustive experimental data for this specific compound is not readily available in the literature, its properties can be inferred from closely related analogs and general principles of organic chemistry.

Table 1: Physicochemical Properties of **p-Methyl-cinnamoyl Azide** and Related Compounds

Property	Value	Source/Comment
CAS Number	24186-38-7	[1]
Molecular Formula	C ₁₀ H ₉ N ₃ O	[1]
Molecular Weight	187.20 g/mol	---
Appearance	White Solid	[1]
Melting Point	Not reported. For the unsubstituted cinnamoyl azide, the melting point is 85 °C. A similar value is expected.	[2]
Boiling Point	Not reported. Likely to decompose upon heating.	General knowledge of acyl azides
Solubility	Expected to be soluble in common organic solvents like acetone, dichloromethane, and THF.	General knowledge of similar organic compounds

Table 2: Spectroscopic Data of **p-Methyl-cinnamoyl Azide** (Predicted and from Related Compounds)

Spectrum	Characteristic Peaks	Source/Comment
Infrared (IR)	~2120 cm ⁻¹ (strong, sharp) for the azide (-N ₃) asymmetric stretch. ~1680-1700 cm ⁻¹ for the carbonyl (C=O) stretch.	[2]
¹ H Nuclear Magnetic Resonance (NMR)	Predicted chemical shifts (CDCl ₃): ~2.4 ppm (singlet, 3H, -CH ₃), ~6.5-6.7 ppm (doublet, 1H, vinyl proton), ~7.2-7.5 ppm (multiplet, 4H, aromatic protons), ~7.6-7.8 ppm (doublet, 1H, vinyl proton).	Based on data for (E)-1-mesityl-3-(p-tolyl)prop-2-en-1-one.[3]
¹³ C Nuclear Magnetic Resonance (NMR)	Predicted chemical shifts (CDCl ₃): ~21 ppm (-CH ₃), ~120-145 ppm (vinyl and aromatic carbons), ~170 ppm (carbonyl carbon).	Based on data for (E)-1-mesityl-3-(p-tolyl)prop-2-en-1-one.[3]

Synthesis and Experimental Protocols

The synthesis of **p-Methyl-cinnamoyl Azide** typically proceeds through a two-step process starting from p-methylcinnamic acid. The general methodology for the synthesis of substituted cinnamoyl azides involves the conversion of the corresponding cinnamic acid to its acyl chloride, followed by reaction with an azide salt.[2]

Synthesis of p-Methyl-cinnamoyl Chloride

Reaction: p-Methylcinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form p-methylcinnamoyl chloride.

Experimental Protocol (General Procedure):

- To a solution of p-methylcinnamic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride dropwise at 0 °C.

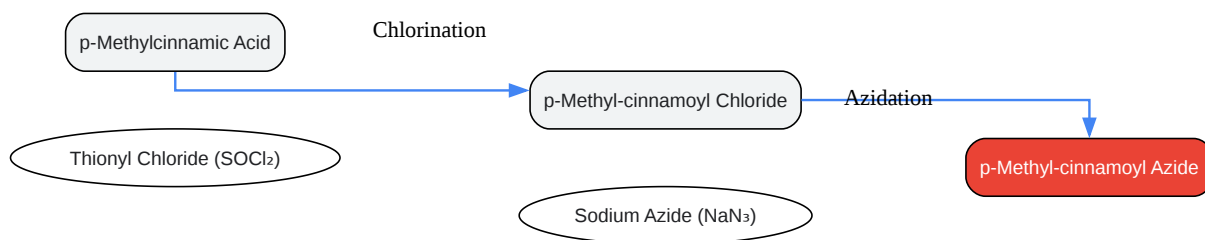
- The reaction mixture is then allowed to warm to room temperature and refluxed for a period to ensure complete conversion.
- The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude p-methylcinnamoyl chloride, which can be used in the next step without further purification.

Synthesis of p-Methyl-cinnamoyl Azide

Reaction: The freshly prepared p-methylcinnamoyl chloride is reacted with an azide salt, typically sodium azide (NaN_3), to yield **p-Methyl-cinnamoyl Azide**.

Experimental Protocol (General Procedure):

- Dissolve the crude p-methylcinnamoyl chloride in a suitable solvent such as acetone or a biphasic system of water and an organic solvent.
- Cool the solution to 0 °C and add a solution of sodium azide in water dropwise with vigorous stirring.
- The reaction is typically stirred at low temperature for a few hours.
- The product is then extracted with an organic solvent, and the organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent is evaporated under reduced pressure to afford **p-Methyl-cinnamoyl Azide**.



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Synthesis of **p-Methyl-cinnamoyl Azide**.

Reactivity and Applications

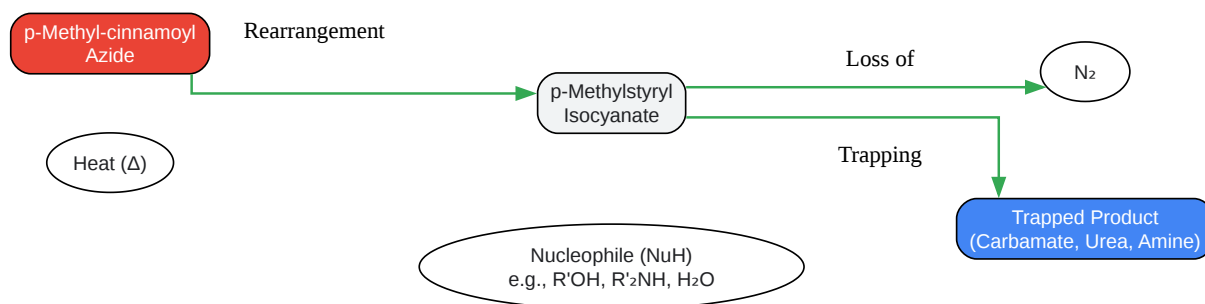
The primary reactivity of **p-Methyl-cinnamoyl Azide** is centered around the acyl azide functionality, which is a precursor to a highly reactive nitrene intermediate upon thermal or photochemical activation. This reactivity is harnessed in several important organic transformations.

Curtius Rearrangement

The most significant reaction of acyl azides is the Curtius rearrangement. Upon heating, **p-Methyl-cinnamoyl Azide** is expected to undergo rearrangement to form the corresponding isocyanate with the loss of nitrogen gas. The resulting p-methylcinnamoyl isocyanate is a versatile intermediate that can be trapped with various nucleophiles.

Experimental Protocol (General Procedure for Curtius Rearrangement and Trapping):

- A solution of **p-Methyl-cinnamoyl Azide** in an inert, high-boiling solvent (e.g., toluene, dioxane) is heated to reflux.
- The progress of the reaction is monitored by the evolution of nitrogen gas.
- To trap the in situ generated isocyanate, a nucleophile (e.g., an alcohol for carbamate formation, an amine for urea formation, or water for amine formation via a carbamic acid intermediate) is added to the reaction mixture.
- After the reaction is complete, the product is isolated by standard workup procedures.



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